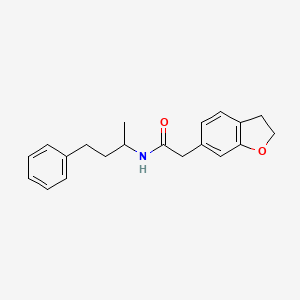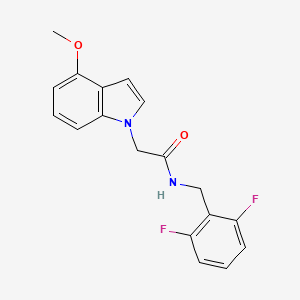![molecular formula C20H18BrNO6S2 B11126055 2-({3-[(5-bromothiophen-2-yl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B11126055.png)
2-({3-[(5-bromothiophen-2-yl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLACETAMIDE is a complex organic compound that features a benzofuran core linked to a thiophene ring and a thiolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the benzofuran and thiophene intermediates, followed by their coupling under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiolane moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of multiple functional groups suggests it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may have activity against certain biological pathways, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, particularly those requiring specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLACETAMIDE likely involves interaction with specific molecular targets. These could include enzymes or receptors, where the compound may act as an inhibitor or activator. The exact pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Phenolic Compounds: Compounds with a phenol group, often studied for their bioactivity.
Uniqueness
What sets 2-{[3-(5-BROMOTHIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLACETAMIDE apart is its unique combination of functional groups
Properties
Molecular Formula |
C20H18BrNO6S2 |
|---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
2-[[3-(5-bromothiophene-2-carbonyl)-1-benzofuran-5-yl]oxy]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |
InChI |
InChI=1S/C20H18BrNO6S2/c1-22(12-6-7-30(25,26)11-12)19(23)10-27-13-2-3-16-14(8-13)15(9-28-16)20(24)17-4-5-18(21)29-17/h2-5,8-9,12H,6-7,10-11H2,1H3 |
InChI Key |
ABFLZJCDXHKIEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11125975.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholinopropyl)propanamide](/img/structure/B11125981.png)

![N-(4-ethoxyphenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B11125994.png)

![3-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B11125998.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11126000.png)
![1-[4-(Hexyloxy)phenyl]-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126012.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11126028.png)
![N-ethyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11126031.png)
![4-chloro-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11126038.png)

![(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11126049.png)
![N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}acetamide](/img/structure/B11126059.png)
